molecular formula C14H8ClF3N2O B6280751 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol CAS No. 1519673-35-8

4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol

Cat. No.: B6280751
CAS No.: 1519673-35-8
M. Wt: 312.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol is a chemical compound with the molecular formula C14H8ClF3N2O It is known for its unique structure, which includes a trifluoromethyl group and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process would include careful selection of reagents, catalysts, and solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzodiazole ring play crucial roles in its activity, allowing it to bind to receptors or enzymes with high affinity. This binding can modulate various biological processes, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(trifluoromethyl)phenol
  • 4-chloro-3-(trifluoromethyl)aniline
  • 6-chloro-α,α,α-trifluoro-m-cresol

Uniqueness

4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1519673-35-8

Molecular Formula

C14H8ClF3N2O

Molecular Weight

312.7

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.